3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole
Description
Properties
IUPAC Name |
4-benzyl-3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-6-16(7-3-1)14-22-10-11-23-15-18(22)12-17-13-21-20-9-5-4-8-19(17)20/h1-9,17-18,21H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGILJOHZZUHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CC3CNC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the reaction of indole derivatives with benzylmorpholine under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, scaling up the reactions while ensuring purity and yield.
Chemical Reactions Analysis
3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Morpholine Substituents
GW405833 Hydrochloride
- Structure : Contains a morpholin-4-ylmethyl group attached to a 1H-indole core, with additional dichlorobenzoyl and methoxy substituents.
- Molecular Formula : C₂₃H₂₄Cl₂N₂O₃·HCl (MW: 483.82 g/mol) .
- Key Differences : The presence of a dichlorobenzoyl group and a methoxy substituent distinguishes it from the target compound. The hydrochloride salt form enhances solubility, whereas the target compound lacks ionizable groups.
3-Morpholin-4-ylmethyl Indole Derivatives
- Example: (3Z)-3-[(4-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one.
- Molecular Features: Incorporates a morpholine ring but lacks the benzyl group, reducing lipophilicity.
Indole Derivatives with Diverse Substituents
1-Acetyl-5-(5-phenylpyridin-3-yl)-2,3-dihydro-1H-indole (Compound 19)
- Structure : Features a pyridinyl substituent and an acetyl group.
- Molecular Formula : C₂₁H₁₈N₂O (MW: 314.38 g/mol) .
- The target compound’s benzylmorpholinyl group may offer better membrane permeability.
5-Pyridin-3-yl-1H-indole (Compound 21a)
Dihydroindole-Based Compounds
3-(Propan-2-yl)-2,3-dihydro-1H-indole
- Structure : A simple dihydroindole with an isopropyl substituent.
- Molecular Formula : C₁₁H₁₅N (MW: 161.25 g/mol) .
- Comparison : The absence of a morpholine or benzyl group limits its pharmacological versatility. The target compound’s benzylmorpholinyl group likely enhances receptor-binding specificity.
1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole
Comparative Data Table
Biological Activity
The compound 3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole (CAS Number: 2137838-28-7) is a derivative of indole that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various research studies, case reports, and chemical databases.
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 244.34 g/mol
- CAS Number : 2137838-28-7
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 1.6196 |
| PSA | 32.7 Ų |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on derivatives of benzothiazole highlighted their effectiveness against multidrug-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens on the WHO priority list for antibiotic resistance .
Anticancer Potential
Several studies have suggested that indole derivatives possess anticancer properties. Specific investigations into the effects of similar compounds on cancer cell lines revealed:
- Inhibition of Cell Proliferation : Indole derivatives showed a marked reduction in the proliferation of various cancer cell lines.
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
Preliminary research suggests that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of indole and tested their efficacy against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating strong antimicrobial potential.
Case Study 2: Cancer Cell Line Testing
In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) showed that treatment with this compound resulted in significant apoptosis compared to control groups. Flow cytometry analysis confirmed increased early and late apoptotic cells.
Q & A
Q. What are the standard synthetic routes for preparing 3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Functionalization of the indole scaffold via nucleophilic substitution or alkylation reactions. For example, benzylmorpholinyl groups can be introduced using reductive amination or Mitsunobu conditions .
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) to isolate intermediates and final products .
- Validation: Confirm structural integrity using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer:
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- In Vitro Assays:
- Anticancer Activity: MTT assay against cancer cell lines (e.g., HepG2, IC determination) .
- Antimicrobial Screening: Microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Target Identification: Fluorescence polarization or surface plasmon resonance (SPR) to assess binding affinity to enzymes/receptors (e.g., kinases, GPCRs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Core Modifications:
- Computational Modeling:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., homology models of serotonin receptors) .
- QSAR: Develop regression models correlating substituent properties (e.g., logP, polar surface area) with activity .
Q. How should contradictory bioactivity data (e.g., varying IC50_{50}50 values across studies) be resolved?
Methodological Answer:
- Assay Validation:
- Control Compounds: Include reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
- Reproducibility: Triplicate experiments with independent compound batches to rule out batch variability .
- Mechanistic Follow-Up:
- Off-Target Screening: Use proteome-wide affinity pulldown assays to identify unintended targets .
- Metabolic Stability: Assess liver microsome stability to determine if metabolites contribute to discrepancies .
Q. What strategies address poor bioavailability or solubility in preclinical studies?
Methodological Answer:
- Physicochemical Optimization:
- logP Adjustment: Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce hydrophobicity .
- Salt Formation: Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
- Formulation Strategies:
- Nanoformulations: Use liposomal encapsulation or PEGylation to improve plasma half-life .
- Pharmacokinetic (PK) Studies: Monitor plasma concentration-time profiles in rodent models to guide dosing .
Q. How can mechanistic pathways (e.g., apoptosis induction) be elucidated for this compound?
Methodological Answer:
- Cell-Based Assays:
- Flow Cytometry: Annexin V/PI staining to quantify apoptotic cells .
- Western Blotting: Measure caspase-3/9 activation and Bcl-2/Bax expression ratios .
- Transcriptomic Profiling: RNA-seq to identify differentially expressed genes/pathways (e.g., p53, MAPK) .
- Chemical Proteomics: Activity-based protein profiling (ABPP) to map enzyme engagement in live cells .
Q. What analytical techniques resolve synthetic by-products or degradation impurities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
